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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
extraction and analysis of ancient DNA (aDNA). The methodologies outlined are essential for
researchers in evolutionary biology, archaeology, and paleopathology, and can offer insights for
drug development professionals interested in the evolution of disease and genetic
predispositions.

Introduction

Ancient DNA research has revolutionized our understanding of the past, providing direct
genetic insights into extinct species, ancient human populations, and the evolution of
pathogens. However, working with aDNA presents significant challenges due to its low quantity,
high degradation, and susceptibility to contamination.[1] This document outlines established
protocols for overcoming these challenges, from sample preparation to data analysis, ensuring
the generation of reliable and reproducible results.

Ethical Considerations and Best Practices

The study of ancient human remains carries significant ethical responsibilities. Researchers
must adhere to all local and international regulations, minimize damage to specimens, and
engage with stakeholders, including descendant communities, from the outset of any project.[1]
[2][3] A detailed research plan should be established before any destructive analysis is
undertaken.[2]
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Part 1: Ancient DNA Extraction

The most widely used methods for aDNA extraction are silica-based, which effectively bind the
short, fragmented DNA molecules characteristic of ancient samples while minimizing the co-
extraction of enzymatic inhibitors like humic acids.[4][5] These protocols are applicable to
various sample types, including bones, teeth, and sediments.[4][6]

Key Principle: Silica-Based DNA Adsorption

This technique relies on the ability of DNA to bind to silica particles in the presence of a high
concentration of chaotropic salts, such as guanidinium thiocyanate.[5][7] Subsequent washing
steps remove contaminants, and the purified DNA is then eluted in a low-salt buffer.[4]

Experimental Protocol: Silica-Based aDNA Extraction
from Bone/Tooth Powder

This protocol is adapted from established methods and is suitable for routine aDNA extraction.

[51(8][9]
Materials:

e Bone or tooth powder (~50-200 mg)[8][10]

Extraction/Lysis Buffer (0.5 M EDTA, pH 8.0; Proteinase K)[5][10]

Binding Buffer (e.g., Buffer PB from Qiagen kits, potentially modified)[9]

Wash Buffer (e.g., Buffer PE from Qiagen kits)[10]

Elution Buffer (e.g., Buffer EB from Qiagen kits or TET buffer)[10][11]

Silica spin columns (e.g., Qiagen QIAquick or MinElute)[8][12]

Sterile, DNA-free tubes and reagents[13]

Procedure:

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://reich.hms.harvard.edu/sites/reich.hms.harvard.edu/files/inline-files/s41596-018-0050-5.pdf
https://pubmed.ncbi.nlm.nih.gov/17641642/
https://reich.hms.harvard.edu/sites/reich.hms.harvard.edu/files/inline-files/s41596-018-0050-5.pdf
https://experiments.springernature.com/articles/10.1007/978-1-4939-9176-1_5
https://pubmed.ncbi.nlm.nih.gov/17641642/
https://www.tandfonline.com/doi/pdf/10.1080/1358612021000028470
https://reich.hms.harvard.edu/sites/reich.hms.harvard.edu/files/inline-files/s41596-018-0050-5.pdf
https://pubmed.ncbi.nlm.nih.gov/17641642/
https://www.researchgate.net/publication/370598295_Multi-Step_Ancient_DNA_Extraction_Protocol_For_Bone_And_Teeth_v1
https://www.protocols.io/view/ancient-dna-extraction-from-bones-and-teeth-x54v9ronpv3e/v1
https://www.researchgate.net/publication/370598295_Multi-Step_Ancient_DNA_Extraction_Protocol_For_Bone_And_Teeth_v1
https://www.amnh.org/content/download/396973/5835768/file/degraded-dna-extraction-for-bone-with-qiagen-qiaquick.pdf
https://pubmed.ncbi.nlm.nih.gov/17641642/
https://www.amnh.org/content/download/396973/5835768/file/degraded-dna-extraction-for-bone-with-qiagen-qiaquick.pdf
https://www.protocols.io/view/ancient-dna-extraction-from-bones-and-teeth-x54v9ronpv3e/v1
https://www.amnh.org/content/download/396973/5835768/file/degraded-dna-extraction-for-bone-with-qiagen-qiaquick.pdf
https://www.amnh.org/content/download/396973/5835768/file/degraded-dna-extraction-for-bone-with-qiagen-qiaquick.pdf
https://www.eva.mpg.de/documents/Springer/Dabney_Extraction_Ancient-DNA-Methods-and-Protocols_2019_3039331.pdf
https://www.researchgate.net/publication/370598295_Multi-Step_Ancient_DNA_Extraction_Protocol_For_Bone_And_Teeth_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032354/
https://www.protocols.io/view/non-udg-treated-double-stranded-ancient-dna-librar-3byl47jmzlo5/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Decontamination (Optional but Recommended): Before powdering, the surface of the bone
or tooth can be decontaminated by wiping with bleach and irradiating with UV light to reduce
modern DNA contamination.[14][15] For dental calculus, an EDTA pre-digestion or a
combination of UV irradiation and sodium hypochlorite treatment can be effective.[15][16]

o Sample Powdering: In a dedicated clean room, drill the bone or tooth to obtain a fine powder.

[8]

e Lysis: Add ~1 mL of extraction buffer to the powder in a sterile tube. Incubate overnight (16-
24 hours) at a rotating wheel at 37-50°C to digest the organic matrix and release DNA.[10]
[11]

» Centrifugation: Pellet the remaining bone powder by centrifugation.
e Binding: Transfer the supernatant to a new tube and add binding buffer.

 Purification: Apply the mixture to a silica spin column and centrifuge. The DNA will bind to the
silica membrane.[4]

e Washing: Wash the membrane with wash buffer to remove inhibitors. Perform a final "dry
spin” to remove any residual ethanol.[10][11]

o Elution: Place the column in a clean collection tube. Add elution buffer directly to the center
of the membrane and incubate. Centrifuge to collect the purified aDNA.[11]

Quantitative Data: Comparison of aDNA Extraction
Methods

The efficiency of aDNA extraction can vary depending on the protocol and the preservation of
the sample. The following table summarizes representative data from comparative studies.
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Part 2: aDNA Library Preparation for High-
Throughput Sequencing

Once extracted, aDNA must be converted into a sequencing library. Due to the fragmented and
often single-stranded nature of aDNA, specialized protocols are required.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.researchgate.net/publication/370598295_Multi-Step_Ancient_DNA_Extraction_Protocol_For_Bone_And_Teeth_v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175948/
https://www.tandfonline.com/doi/full/10.2144/000114320
https://discovery.researcher.life/article/reducing-microbial-and-human-contamination-in-dna-extractions-from-ancient-bones-and-teeth/55871283531d33a98b5741e5086d1bb7
https://www.tandfonline.com/doi/full/10.2144/000114320
https://discovery.researcher.life/article/reducing-microbial-and-human-contamination-in-dna-extractions-from-ancient-bones-and-teeth/55871283531d33a98b5741e5086d1bb7
https://pmc.ncbi.nlm.nih.gov/articles/PMC9032354/
https://www.researchgate.net/publication/359947146_Development_and_Optimization_of_a_Silica_Column-Based_Extraction_Protocol_for_Ancient_DNA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Key Concepts:

Double-Stranded Library Preparation: This traditional method involves end-repairing the
fragmented DNA, ligating sequencing adapters, and amplifying the library via PCR.[13]

Single-Stranded Library Preparation: These methods are optimized for the recovery of highly
degraded and single-stranded aDNA molecules, often resulting in higher library complexity.
[20]

UDG Treatment: Uracil-DNA Glycosylase (UDG) treatment can be used to remove uracil
residues that result from cytosine deamination, a common form of aDNA damage. This can
be a full or partial ("half-UDG") treatment.[21]

Experimental Protocol: Double-Stranded, Non-UDG
Treated aDNA Library Preparation (Simplified)

This protocol is based on the method by Meyer and Kircher (2010) and is suitable for

generating libraries for lllumina sequencing.[13][21]

Procedure:

End Repair: The fragmented aDNA is "blunt-ended"” using enzymes to create 5'
phosphorylated and 3' hydroxylated ends.

Adapter Ligation: Double-stranded adapters with a "T" overhang are ligated to the repaired
DNA fragments.

Purification: The ligation reaction is purified to remove unligated adapters.

Indexing PCR: The adapter-ligated library is amplified using indexed primers. This step adds
unique barcodes to each library, allowing for multiplexed sequencing.

Final Purification: The amplified library is purified to remove PCR reagents.

Visualization: aDNA Library Preparation Workflow
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Caption: Workflow for double-stranded ancient DNA library preparation.

Part 3: Targeted Enrichment of aDNA

For many research questions, sequencing the entire genome (shotgun sequencing) is not cost-
effective, especially when the endogenous DNA content is low (<1%).[22] Targeted enrichment
methods allow for the specific capture and sequencing of desired genomic regions.[23]

Key Principle: Hybridization Capture

This technique uses biotinylated DNA or RNA "baits" that are complementary to the target
genomic regions.[22][24] The baits hybridize to the corresponding fragments in the sequencing
library, and these complexes are then pulled down using streptavidin-coated magnetic beads.
The enriched library is then washed and amplified for sequencing.[25]
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In-solution approaches are generally the most effective for aDNA, with RNA baits often
outperforming DNA baits.[24] A second round of hybridization can further increase the
enrichment factor.[23]

Part 4: aDNA Sequencing and Bioinformatic
Analysis

High-throughput sequencing, particularly on Illumina platforms, is the standard for aDNA
research. The resulting sequencing data requires a specialized bioinformatic pipeline to
account for the unique characteristics of aDNA.

Bioinformatic Pipeline Overview

A typical aDNA bioinformatics pipeline involves several key steps:

e Quality Control: Raw sequencing reads are assessed for quality.

o Adapter Trimming: Sequencing adapters are removed from the reads.

o Read Merging: For paired-end sequencing, overlapping reads are merged.

e Mapping: Reads are aligned to a reference genome. Software like BWA is commonly used,
with parameters optimized for short, damaged DNA.[26]

» Duplicate Removal: PCR duplicates, which are identical molecules arising from amplification,
are removed to avoid biasing downstream analyses.

o Damage Pattern Analysis: The characteristic patterns of aDNA damage (e.g., C-to-T
substitutions at the ends of reads) are assessed to help authenticate the DNA as ancient.

» Variant Calling: Genetic variants (e.g., SNPs) are identified.

o Downstream Analyses: This can include population genetics, phylogenetics, and
metagenomic analyses.

Several dedicated pipelines, such as mapache and nf-core/eager, are available to automate
these steps.[27][28]
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Visualization: aDNA Bioinformatic Analysis Workflow
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Caption: A typical bioinformatics pipeline for ancient DNA data analysis.

Conclusion

The protocols and methodologies described in these application notes provide a robust
framework for the successful extraction and analysis of ancient DNA. By adhering to these
guidelines, researchers can generate high-quality genetic data from ancient remains, opening
new avenues for understanding evolutionary history, past environments, and the origins of
disease. Careful consideration of ethical guidelines and the implementation of stringent anti-
contamination measures are paramount to the integrity and impact of this research.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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